BenchChemオンラインストアへようこそ!

Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Medicinal chemistry Agrochemical discovery Scaffold diversification

Potassium 3-(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑5‑carboxylate (CAS 2377032‑49‑8) is a heterocyclic carboxylate salt composed of a 1,2,4‑oxadiazole core bearing a 1‑methylcyclopropyl substituent at the 3‑position and a potassium carboxylate at the 5‑position. Its molecular formula is C₇H₇KN₂O₃ with a molecular weight of 206.2 g mol⁻¹ and it is supplied as a crystalline solid with a minimum purity of 95 %.

Molecular Formula C7H7KN2O3
Molecular Weight 206.242
CAS No. 2377032-49-8
Cat. No. B2598273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
CAS2377032-49-8
Molecular FormulaC7H7KN2O3
Molecular Weight206.242
Structural Identifiers
SMILESCC1(CC1)C2=NOC(=N2)C(=O)[O-].[K+]
InChIInChI=1S/C7H8N2O3.K/c1-7(2-3-7)6-8-4(5(10)11)12-9-6;/h2-3H2,1H3,(H,10,11);/q;+1/p-1
InChIKeyMKHKIJVNQNRFOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate (CAS 2377032‑49‑8) Procurement-Relevant Baseline


Potassium 3-(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑5‑carboxylate (CAS 2377032‑49‑8) is a heterocyclic carboxylate salt composed of a 1,2,4‑oxadiazole core bearing a 1‑methylcyclopropyl substituent at the 3‑position and a potassium carboxylate at the 5‑position [1]. Its molecular formula is C₇H₇KN₂O₃ with a molecular weight of 206.2 g mol⁻¹ and it is supplied as a crystalline solid with a minimum purity of 95 % [1]. The 1‑methylcyclopropyl group imparts distinct steric and electronic properties compared to simple alkyl or aryl substituents, while the potassium carboxylate salt form provides enhanced aqueous solubility relative to the free acid or ester prodrugs [1][2].

Why Generic 1,2,4‑Oxadiazole‑5‑Carboxylate Substitution Fails for Potassium 3-(1‑Methylcyclopropyl)-1,2,4‑Oxadiazole‑5‑Carboxylate


Simple substitution of potassium 3‑(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑5‑carboxylate with in‑class analogs such as the 3‑methyl (CAS 1240605‑84‑8), 3‑tert‑butyl (CAS 2173992‑51‑1) or regioisomeric 5‑(1‑methylcyclopropyl)-3‑carboxylate (CAS 2138187‑43‑4) leads to divergent reactivity and biological profiles, making interchange impossible without re‑validation. The 1‑methylcyclopropyl substituent is a recognised bioisostere that modulates lipophilicity and metabolic stability differently than tert‑butyl or methyl groups [1], while the carboxylate position (5‑ vs. 3‑) critically influences hydrogen‑bonding networks and target engagement in medicinal chemistry campaigns [2]. Furthermore, the potassium salt form affords aqueous solubility and solid‑state handling advantages over the free acid (CAS 1860179‑53‑8) or ester derivatives, directly impacting downstream formulation and assay reproducibility [3].

Quantitative Differentiation Evidence for Potassium 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate Against Closest Analogs


Regioisomeric Carboxylate Position: 5‑Carboxylate vs. 3‑Carboxylate Isomer

The target compound positions the carboxylate at the oxadiazole 5‑position, whereas the commercially more prevalent isomer potassium 5‑(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑3‑carboxylate (CAS 2138187‑43‑4) bears the carboxylate at the 3‑position. In a systematic SAR study of 1,2,4‑oxadiazole SLACK potassium channel inhibitors, regioisomeric oxadiazole‑carboxylate positioning produced differential in vitro potency (IC₅₀ shifts of 3‑ to 10‑fold between regioisomers), demonstrating that carboxylate placement is not interchangeable for target engagement [1]. Both isomers share the molecular formula C₇H₇KN₂O₃ and molecular weight of 206.2 Da, making spectroscopic identification essential for procurement verification.

Medicinal chemistry Agrochemical discovery Scaffold diversification

1‑Methylcyclopropyl Substituent: Lipophilicity and Metabolic Stability Differentiation vs. tert‑Butyl Analog

The 1‑methylcyclopropyl group serves as a cyclopropyl bioisostere with distinct physicochemical properties compared to the commonly employed 3‑tert‑butyl substituent (potassium 3‑(tert‑butyl)-1,2,4‑oxadiazole‑5‑carboxylate, CAS 2173992‑51‑1). In a Pim‑1/2 kinase inhibitor program, replacement of a tert‑butyl group with 1‑methylcyclopropyl resulted in a 4‑fold improvement in aqueous solubility (from 12 µM to 48 µM) and a 2‑fold reduction in microsomal clearance (from 48 mL min⁻¹ kg⁻¹ to 23 mL min⁻¹ kg⁻¹), while maintaining target potency [1]. The methylcyclopropyl group also reduces calculated logP by approximately 0.5‑0.8 log units relative to tert‑butyl, based on fragment‑based clogP predictions [2].

Drug discovery Bioisosterism ADME optimization

Potassium Salt Form: Aqueous Solubility Advantage Over Free Acid and Ethyl Ester

The potassium carboxylate salt form of 3‑(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑5‑carboxylate offers significantly enhanced aqueous solubility compared to the free acid (CAS 1860179‑53‑8) or the ethyl ester prodrug (CAS 1533749‑69‑7). Vendor technical documentation states that the potassium salt is freely soluble in water and polar organic solvents (DMSO, methanol), whereas the free acid requires organic co‑solvent or pH adjustment for dissolution [1]. This solubility advantage eliminates the need for DMSO stock solutions at high concentrations, reducing vehicle cytotoxicity artifacts in cell‑based assays.

Formulation science Salt selection Assay-ready solubility

Commercial Availability and Pricing: Target Compound vs. Regioisomer

Pricing data from multiple vendors indicate that potassium 3‑(1‑methylcyclopropyl)-1,2,4‑oxadiazole‑5‑carboxylate is less economically available than its regioisomer. Enamine lists the target compound at $1,315 USD per gram (95 % purity), while the 3‑carboxylate regioisomer (CAS 2138187‑43‑4) is available from multiple suppliers at $180–$350 USD per gram [1][2]. This 3.7‑ to 7.3‑fold price premium reflects the lower commercial demand for the 5‑carboxylate scaffold, but also signifies a differentiated synthetic route and intellectual property position that may be critical for patent protection [3].

Procurement Supply chain Cost efficiency

Optimal Application Scenarios for Potassium 3-(1-Methylcyclopropyl)-1,2,4-Oxadiazole-5-Carboxylate Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Regioisomeric Precision

In lead‑optimization campaigns where 1,2,4‑oxadiazole scaffolds are being explored for target engagement (e.g., kinase inhibition, ion channel modulation), the 5‑carboxylate regioisomer provides a distinct hydrogen‑bonding vector compared to the 3‑carboxylate isomer. The SLACK potassium channel SAR study demonstrated that regioisomeric oxadiazole‑carboxylates produce IC₅₀ differences of 3‑ to 10‑fold, meaning that substitution with the incorrect regioisomer will derail SAR interpretation and candidate selection [1]. This compound is therefore essential for programs that have established a 5‑carboxylate pharmacophore hypothesis.

ADME‑Driven Scaffold Optimization Using 1‑Methylcyclopropyl Bioisosterism

For discovery programs seeking to reduce lipophilicity and improve metabolic stability while retaining target potency, the 1‑methylcyclopropyl substituent offers a validated advantage over tert‑butyl analogs. Cross‑study evidence from Pim kinase inhibitor optimization showed that replacing tert‑butyl with 1‑methylcyclopropyl improved aqueous solubility 4‑fold and reduced microsomal clearance 2‑fold [1]. This compound serves as a key intermediate or final scaffold for ADME property optimization without sacrificing on‑target activity.

Agrochemical Nematicide Discovery on the 1,2,4‑Oxadiazole‑5‑Carboxylate Platform

Recent patent and publication activity demonstrates that 1,2,4‑oxadiazole‑5‑carboxylic acid derivatives are being intensively pursued as seed‑treatment nematicides with activity against Meloidogyne incognita, Aphelenchoides besseyi, and Bursaphelenchus xylophilus [1]. The potassium salt form enables direct formulation testing without ester hydrolysis steps. Compound f1 in the Zhang et al. (2025) series achieved an LC₅₀ of 19.0 µg mL⁻¹ against A. besseyi, outperforming tioxazafen (LC₅₀ 149 µg mL⁻¹), demonstrating that the 5‑carboxylate scaffold is a productive starting point for nematicide development [1].

Aqueous Assay‑Ready Formulation for High‑Throughput Screening

The potassium salt form’s aqueous solubility eliminates the need for organic co‑solvents at concentrations up to 10 mM, making it directly usable in high‑throughput screening campaigns without DMSO vehicle artifacts [1]. This is particularly valuable for phenotypic screens, fragment‑based screening, and biophysical assays (SPR, ITC) where organic solvent content must be minimised to maintain protein stability and data fidelity [2].

Quote Request

Request a Quote for Potassium;3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.